molecular formula C21H21N5OS B2783635 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 831211-24-6

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2783635
CAS No.: 831211-24-6
M. Wt: 391.49
InChI Key: FKCYNVBTLGWRQP-UHFFFAOYSA-N
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Description

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Indole Derivative Attachment: The indole moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a suitable thiol compound.

    Acetamide Formation: The final step involves the acylation of the intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thioether moieties.

    Reduction: Reduction reactions may target the triazole ring or the acetamide group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be used in the development of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways and their regulation.

Medicine

    Drug Development: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of cancer, infections, and neurological disorders.

    Diagnostics: It may be used in diagnostic assays to detect specific biomolecules or disease markers.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and diseases.

    Pharmaceuticals: It may be employed in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell growth inhibition, apoptosis induction, or immune response modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
  • 2-((4-methyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
  • 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-xylyl)acetamide

Uniqueness

The uniqueness of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific structural features, such as the combination of the indole and triazole rings, the thioether linkage, and the acetamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-3-26-20(17-12-22-18-10-5-4-9-16(17)18)24-25-21(26)28-13-19(27)23-15-8-6-7-14(2)11-15/h4-12,22H,3,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCYNVBTLGWRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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